FD&C Red No. 4 free acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14918-59-3 |
|---|---|
Molecular Formula |
C18H16N2O7S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H16N2O7S2/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
DZCOAQKTFAIFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
The Role of Sulfonate Groups:fd&c Red No. 4 Possesses Two Sulfonic Acid –so₃h Groups. These Groups Serve Two Critical Functions:
Water Solubility: The sulfonic acid groups are highly polar and readily ionize to form sulfonate anions (–SO₃⁻) in aqueous solutions. wikipedia.org This anionic character makes the dye soluble in water, a crucial property for its application in food and cosmetics. ncats.io
Auxochromic Effect: While not their primary role, sulfonate groups can act as auxochromes, modifying the light-absorbing properties of the chromophore and influencing the final hue of the dye.
Synthesis Via Diazotization and Azo Coupling:the Synthesis of Most Azo Dyes, Including Fd&c Red No. 4, is a Two Step Process.rsc.orgnih.gov
Diazotization: A primary aromatic amine, known as the diazo component, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form a diazonium salt (Ar-N₂⁺). uomustansiriyah.edu.iqunb.ca For FD&C Red No. 4, the diazo component is 2,4-dimethyl-5-sulfonic acid aniline (B41778) (also known as 5-amino-2,4-dimethylbenzenesulfonic acid).
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component. rsc.org This is an electrophilic aromatic substitution reaction. For FD&C Red No. 4, the coupling component is 4-hydroxy-1-naphthalenesulfonic acid. The coupling occurs at the position ortho to the hydroxyl group.
Tautomerism:many Azo Dyes Containing a Hydroxyl Group Ortho or Para to the Azo Linkage Can Exhibit Azo Hydrazone Tautomerism.nih.govthis is an Equilibrium Between the Azo Form Containing an N=n Double Bond and a Hydroxyl Group and the Hydrazone Form Containing a C=n Nh Single Bond and a Keto Group . This Equilibrium Can Be Influenced by the Solvent and Ph, Which in Turn Can Affect the Color and Stability of the Dye.
Chemical Reactivity and Degradation Pathways of Fd&c Red No. 4 Free Acid
Photodegradation Mechanisms and Identification of Acidic Photoproducts
FD&C Red No. 4 is known to be sensitive to ultraviolet (UV) light, which can lead to the fading of its color. chemistscorner.com The photodegradation process involves the absorption of light energy, which can excite the dye molecule and initiate chemical reactions. This can lead to the cleavage of the chromophoric azo bond, resulting in the loss of color. nih.gov Studies on similar azo dyes, like FD&C Red No. 40, have shown that exposure to sunlight can cause degradation. lmu.edulmu.edu While specific acidic photoproducts for FD&C Red No. 4 are not extensively detailed in the provided results, the general mechanism for azo dyes suggests the formation of various smaller aromatic compounds. For instance, research on other azo dyes has shown that photodegradation can lead to the formation of aromatic amines and other by-products. researchgate.net
Chemical Hydrolysis in Acidic and Basic Environments
The stability of FD&C Red No. 4 is influenced by pH. It is considered an acid dye and its stability can be affected by changes in the acidity or basicity of its environment. chemistscorner.com While detailed studies on the specific hydrolytic products of FD&C Red No. 4 in acidic and basic conditions were not found, the general chemistry of azo dyes suggests that the azo linkage can be susceptible to cleavage under extreme pH conditions, although it is generally considered stable.
Reductive Cleavage of Azo Linkages and Formation of Aromatic Amines
A primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. nih.govresearchgate.net This process involves the addition of electrons, which breaks the –N=N– double bond, leading to the formation of two separate aromatic amines. nih.govnih.govnih.gov This reaction is a significant step in the decolorization of the dye. nih.gov
The specific aromatic amines formed from the reductive cleavage of FD&C Red No. 4 would be derived from its constituent aromatic moieties. The starting materials for the synthesis of FD&C Red No. 4 are 5-amino-2,4-dimethyl-1-benzenesulfonic acid (also known as cresidine-4-sulfonic acid) and 4-hydroxy-1-naphthalenesulfonic acid. researchgate.net Therefore, the reductive cleavage of the azo bond in FD&C Red No. 4 is expected to yield these two aromatic amines.
Oxidative Degradation Pathways and Generation of Carboxylic Acid Derivatives
Oxidative processes can also contribute to the degradation of azo dyes. Advanced oxidative processes (AOPs), such as the Photo-Fenton reaction, have been shown to be effective in degrading azo dyes like Ponceau 4R. researchgate.net These processes generate highly reactive hydroxyl radicals that can attack the dye molecule at various points, including the aromatic rings and the azo linkage. This can lead to the formation of a variety of smaller organic molecules, including carboxylic acid derivatives. youtube.comlibretexts.orglibretexts.org While specific studies on the oxidative degradation of FD&C Red No. 4 and the resulting carboxylic acid derivatives are not detailed, the general principles of AOPs suggest this as a plausible degradation pathway.
Biotransformation and Metabolite Identification of Azo Dyes (Focus on Chemical Transformation, excluding biological outcomes)
Reductive Metabolism by Microbial Enzymes
Microorganisms, particularly bacteria found in anaerobic environments, can metabolize azo dyes. nih.govnih.gov This biotransformation is primarily a reductive process, where microbial enzymes, known as azoreductases, catalyze the cleavage of the azo bond. nih.govresearchgate.net These enzymes transfer electrons, often from cofactors like NADH or NADPH, to the azo linkage, resulting in its reduction and the formation of aromatic amines. researchgate.net This enzymatic reduction is a key mechanism for the decolorization of azo dyes in biological systems. nih.gov
Identification of Sulfonated Aromatic Amine Metabolites (e.g., cresidine-4-sulfonic acid)
The biotransformation of FD&C Red No. 4 through reductive cleavage of its azo bond is expected to produce sulfonated aromatic amines. nih.gov Based on the structure of FD&C Red No. 4, the primary metabolites would be its precursor molecules. One of these is cresidine-4-sulfonic acid (4-amino-5-methoxy-2-methylbenzenesulfonic acid). researchgate.netwikipedia.org The other metabolite would be 4-amino-1-naphthalenesulfonic acid, derived from the 4-hydroxy-1-naphthalenesulfonic acid moiety after the reduction of the azo group and the likely conversion of the hydroxyl group to an amino group, although the exact transformation of the hydroxyl group may vary. The identification of such metabolites is crucial for understanding the environmental fate and the chemical transformations of the dye.
Environmental Fate and Transformation of Fd&c Red No. 4 Free Acid
Sorption and Desorption Characteristics in Various Environmental Compartments
The sorption of a chemical to soil and sediment particles, often quantified by the soil-water partition coefficient (Kd), is a critical parameter in determining its environmental mobility. skb.comchemsafetypro.comepa.gov For azo dyes, sorption is influenced by the chemical's structure, the physicochemical properties of the soil (such as organic matter content, clay content, and pH), and the presence of other ions. nih.govresearchgate.net
Unfortunately, specific Kd values or adsorption isotherm data (e.g., Langmuir or Freundlich parameters) for FD&C Red No. 4 free acid on various soil or sediment types could not be located in the available scientific literature. While studies exist for other dyes, such as Ponceau 4R, it is not scientifically sound to extrapolate these values to FD&C Red No. 4 free acid due to differences in chemical structure that can significantly affect sorption behavior. researchgate.net
Leaching Potential and Mobility in Soil and Aquatic Systems
The potential for a chemical to leach through the soil profile and enter groundwater, or its mobility in aquatic systems, is directly related to its sorption characteristics. nih.govnih.gov Compounds with low sorption coefficients are generally more mobile. chemsafetypro.com Leaching is a complex process influenced by the amount and frequency of rainfall, soil structure, and the properties of the chemical itself. nih.gov
Without data on the sorption of FD&C Red No. 4 free acid, its leaching potential and mobility cannot be quantitatively assessed. General information suggests that water-soluble dyes, such as FD&C Red No. 4, may exhibit mobility in the environment. nih.gov However, without specific studies, such as soil column experiments, any statements on its mobility would be speculative.
Interactions with Natural Organic Matter and Mineral Surfaces
The interaction of organic compounds with natural organic matter (NOM), such as humic and fulvic acids, and with the surfaces of clay minerals, can significantly influence their fate and transport in the environment. researchgate.net For azo dyes, interactions can include ion exchange, van der Waals forces, and hydrogen bonding.
While general principles suggest that the sulfonic acid groups present in FD&C Red No. 4 free acid would likely interact with mineral surfaces and NOM, specific studies detailing the mechanisms and strength of these interactions for this particular compound are not available. Research on other azo dyes indicates that these interactions are highly dependent on the specific chemical structure and the nature of the environmental surfaces. researchgate.net
Bioavailability and Biodegradation Studies in Environmental Microcosms
The bioavailability of a chemical refers to the fraction that is available for uptake by organisms. ewg.org In aquatic environments, this is influenced by factors such as whether the chemical is dissolved in the water or bound to particles. The biodegradation of a compound, the breakdown by living organisms, is a key process for its ultimate removal from the environment. mdpi.comnih.gov
Azo dyes are generally considered to be recalcitrant to aerobic biodegradation, although they can be broken down under anaerobic conditions, often through the reductive cleavage of the azo bond. mdpi.com However, specific studies on the biodegradation of FD&C Red No. 4 free acid in environmental microcosms, which would provide data on degradation rates and pathways, were not identified. Similarly, no specific data on its bioavailability to aquatic or soil organisms was found. Environment Canada has noted that it is not suspected to be an environmental toxin. ewg.orgewg.org
Future Directions in Research on Fd&c Red No. 4 Free Acid
Development of Hyphenated Techniques for Comprehensive Chemical Profiling
The complete characterization of a chemical substance like FD&C Red No. 4 free acid requires analytical methods that offer both high separation power and detailed identification capabilities. Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method, are indispensable for this purpose. saspublishers.comijarnd.com Future research should focus on applying and developing these advanced techniques for a comprehensive chemical profile of the free acid.
Research efforts would aim to create a detailed fingerprint of the compound, identifying not only the primary molecule but also isomers, residual precursors from synthesis (such as 5-Amino-2,4-dimethyl-1-benzenesulfonic acid and 4-Hydroxy-1-naphthalenesulfonic acid), and any degradation products formed under various conditions. ecfr.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful tools for separating complex mixtures and providing structural information on the components. saspublishers.comnih.gov Similarly, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) could provide unambiguous structural elucidation of unknown impurities or isomers directly from the separated mixture.
Table 1: Potential Applications of Hyphenated Techniques for FD&C Red No. 4 Free Acid Profiling This table is interactive. Click on the headers to learn more about each technique.
| Hyphenated Technique | Separation Principle | Detection Principle | Potential Research Application for FD&C Red No. 4 Free Acid | Citation |
| LC-MS/MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of synthetic impurities, isomers, and degradation products. | saspublishers.comnih.gov |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of any volatile or semi-volatile impurities or degradation compounds (after derivatization). | ijarnd.comslideshare.net |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural determination of major components and unknown impurities without the need for isolation. | saspublishers.comnih.gov |
| LC-FTIR | Liquid Chromatography | Fourier-Transform Infrared Spectroscopy | Identification of functional groups to aid in the characterization of separated compounds and isomers. | nih.gov |
Computational Chemistry and Molecular Modeling for Predictive Studies of Acid Forms
Computational chemistry provides powerful predictive tools that can offer deep insights into the molecular properties and behavior of FD&C Red No. 4 free acid before engaging in extensive lab work. By modeling the molecule, researchers can predict its three-dimensional structure, electronic properties, and spectroscopic characteristics. Such computational studies have been successfully applied to other azo dyes to understand relationships between their molecular structure and their chemical and physical properties, such as color and stability. nih.gov
Future predictive studies on the free acid form could employ methods like Density Functional Theory (DFT) to:
Determine Molecular Geometry: Optimize the 3D structure of the molecule to understand its preferred conformation.
Analyze Tautomerism: Investigate the energetic stability of its potential tautomers (the azo and the hydrazone forms), which can significantly influence its color and reactivity. Studies on other azo dyes have shown that pH can influence this equilibrium. researchgate.net
Predict Spectroscopic Properties: Simulate the UV-Visible absorption spectrum to understand the electronic transitions responsible for its color and compare these predictions with experimental data.
Map Electron Distribution: Calculate the distribution of electron density and electrostatic potential to predict sites of reactivity for interactions with other molecules.
Table 2: Computational Methods and Their Predictive Applications for FD&C Red No. 4 Free Acid This table is interactive. Explore the different computational approaches.
| Computational Method | Predicted Property | Research Goal | Citation |
| Density Functional Theory (DFT) | Molecular Geometry, Tautomer Stability | To determine the most stable 3D structure and the equilibrium between azo and hydrazone forms. | nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Visible Spectrum | To predict the absorption maxima and understand the electronic basis of its color. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Reactive Sites | To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO Energies | To assess electronic reactivity, with the HOMO (Highest Occupied Molecular Orbital) indicating the ability to donate electrons and the LUMO (Lowest Unoccupied Molecular Orbital) to accept them. | nih.gov |
Green Chemistry Approaches to Synthesis and Purification of FD&C Red No. 4
The traditional synthesis of azo dyes involves diazotization and coupling reactions, which can utilize harsh chemicals and organic solvents. researchgate.net The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Future research should focus on developing more environmentally benign methods for the synthesis and purification of FD&C Red No. 4.
Key areas for green chemistry research include:
Alternative Solvents: Investigating the use of water or other green solvents to replace traditional organic solvents.
Catalysis: Exploring the use of recyclable solid acid catalysts or biocatalysts to replace mineral acids, potentially leading to milder reaction conditions and easier product separation. researchgate.net
Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures or with alternative energy sources (e.g., microwave irradiation) to reduce energy consumption. researchgate.net
Purification: Designing purification methods, such as precipitation or crystallization from greener solvent systems, that minimize solvent waste compared to conventional chromatographic techniques.
Table 3: Comparison of Conventional and Green Approaches for FD&C Red No. 4 Synthesis This table is interactive. Compare the different synthesis and purification strategies.
| Process Step | Conventional Approach | Potential Green Chemistry Approach | Green Principle | Citation |
| Synthesis | Use of mineral acids (e.g., HCl) and sodium nitrite (B80452) in organic solvents. | Use of a recyclable solid acid catalyst in an aqueous medium. | Safer solvents and auxiliaries; catalysis. | researchgate.netresearchgate.net |
| Energy | Reactions may require heating over extended periods. | Microwave-assisted synthesis to reduce reaction times and energy input. | Design for energy efficiency. | researchgate.net |
| Purification | Column chromatography requiring large volumes of organic solvents. | Recrystallization from a green solvent system or supercritical fluid extraction. | Safer solvents; waste prevention. | researchgate.net |
Advanced Studies on the Reactivity of the Free Acid Form in Complex Chemical Systems
The reactivity of FD&C Red No. 4 free acid in complex environments, such as cosmetic formulations, is a critical area for future investigation. Its behavior can be influenced by factors like pH, light exposure, and interactions with other chemical ingredients. Advanced studies are needed to understand its stability and potential degradation pathways.
Drawing inspiration from research on other food colorants, which have been shown to act as photosensitizers or react with antioxidants like ascorbic acid, future studies on FD&C Red No. 4 free acid should explore: nih.gov
Photochemical Reactivity: Investigating its stability under UV and visible light and its potential to generate reactive oxygen species. This is crucial for applications where the final product is exposed to light.
Redox Chemistry: Studying its interaction with common oxidizing and reducing agents found in various formulations to map potential degradation reactions.
Influence of pH on Reactivity: Characterizing how changes in pH affect the tautomeric equilibrium (azo vs. hydrazone) and how this, in turn, influences its reactivity and degradation kinetics. The spectral properties of some azo dyes are known to be highly pH-dependent. researchgate.net
Interaction with Matrix Components: Examining its reactivity within model systems that simulate real-world products to understand how it interacts with other common ingredients.
Table 4: Proposed Reactivity Studies for FD&C Red No. 4 Free Acid This table is interactive. Click on a study to see its objective.
| Type of Study | Experimental Approach | Primary Objective | Citation |
| Photostability Analysis | Exposing solutions of the dye to controlled light sources and analyzing for degradation products using LC-MS. | To determine the compound's stability upon light exposure and identify photodegradation products. | nih.gov |
| Kinetic Studies | Monitoring the reaction rate with specific reagents (e.g., ascorbic acid, hydrogen peroxide) under various conditions (pH, temperature). | To quantify its reactivity and understand the mechanisms of its degradation in the presence of common chemicals. | nih.gov |
| pH-Dependent Spectroelectrochemistry | Using UV-Vis spectroscopy and electrochemical methods to study the compound at different pH values. | To correlate changes in its electronic structure and tautomeric form with its redox behavior and reactivity. | researchgate.net |
Q & A
Q. How should researchers design in vitro assays to assess the cytotoxic potential of FD&C Red No. 4 free acid?
- Experimental Design : Use standardized cell lines (e.g., HepG2 or Caco-2) exposed to a concentration range (e.g., 0.1–100 µM) of FD&C Red No. 4. Include controls for baseline cytotoxicity (e.g., tert-butylhydroquinone) and measure endpoints like cell viability (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation). AC50 values (concentration causing 50% activity) must be compared to cytotoxic thresholds (e.g., >80% cell death) .
- Data Interpretation : Normalize results to vehicle controls and account for batch-to-batch variability in the compound. Use ANOVA with post-hoc tests to identify statistically significant effects (p < 0.05) .
Advanced Research Questions
Q. What statistical frameworks are appropriate for resolving contradictory carcinogenicity data in FD&C Red No. 4 free acid studies?
- Methodology : Apply survival analysis (e.g., Kaplan-Meier curves with log-rank tests) to tumor latency data. For dose-response relationships, use the Multistage Weibull model to distinguish between tumor acceleration vs. increased incidence .
- Contradiction Analysis : Evaluate confounding factors such as species-specific metabolic pathways (e.g., thyroid hormone disruption in rats vs. humans) and exposure levels (mg/kg/day). Cross-reference with toxicokinetic models to assess human relevance .
Q. How can researchers isolate and characterize degradation products of FD&C Red No. 4 free acid under simulated gastrointestinal conditions?
- Protocol : Simulate gastric fluid (pH 1.2 with pepsin) and intestinal fluid (pH 6.8 with pancreatin). Incubate FD&C Red No. 4 at 37°C for 24 hours. Quench reactions and analyze via LC-MS/MS.
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) for untargeted metabolomics to identify unknown degradation products. Compare fragmentation patterns to databases (e.g., NIST) and quantify using isotope-labeled internal standards .
Q. What experimental controls are critical when evaluating FD&C Red No. 4 free acid’s immunotoxicity in primary immune cell cultures?
- Best Practices : Include lipopolysaccharide (LPS)-stimulated cells as positive controls for cytokine release (e.g., IL-6, TNF-α). Use flow cytometry to assess lymphocyte proliferation (CFSE dilution) and apoptosis (Annexin V/PI staining). Validate findings with replicate donors (n ≥ 5) to account for inter-individual variability .
- Data Normalization : Express cytokine levels as fold-changes relative to unstimulated controls. Apply mixed-effects models to adjust for donor-specific baseline differences .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
